L-Alanine,N-2-benzothiazolyl-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanine,N-2-benzothiazolyl-(9ci) is a compound that features a benzothiazole ring attached to the amino acid L-alanine. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of L-alanine into the structure potentially enhances its biological relevance and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine,N-2-benzothiazolyl-(9ci) typically involves the reaction of benzothiazole derivatives with L-alanine. One common method includes the use of coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide . The reaction conditions are generally mild, and the product is obtained in high yields.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that can include diazo-coupling, Knoevenagel condensation, and Biginelli reactions . These methods are scalable and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanine,N-2-benzothiazolyl-(9ci) can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the benzothiazole ring or the amino acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Wissenschaftliche Forschungsanwendungen
L-Alanine,N-2-benzothiazolyl-(9ci) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of L-Alanine,N-2-benzothiazolyl-(9ci) involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The L-alanine moiety may enhance the compound’s ability to be recognized by biological systems, facilitating its uptake and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(benzothiazol-2-yl)-arylamides: These compounds also feature a benzothiazole ring and have been studied for their antibacterial activities.
2-arylbenzothiazoles: Known for their diverse biological activities, including anticancer and antimicrobial properties.
N-(thiazol-2-yl)piperidine-2,6-dione derivatives: These compounds have been synthesized for their potential biological activities.
Uniqueness
L-Alanine,N-2-benzothiazolyl-(9ci) is unique due to the incorporation of the amino acid L-alanine, which may enhance its biological relevance and functionality compared to other benzothiazole derivatives. This structural feature potentially allows for better interaction with biological systems and improved therapeutic potential.
Eigenschaften
Molekularformel |
C10H10N2O2S |
---|---|
Molekulargewicht |
222.27 g/mol |
IUPAC-Name |
(2S)-2-(1,3-benzothiazol-2-ylamino)propanoic acid |
InChI |
InChI=1S/C10H10N2O2S/c1-6(9(13)14)11-10-12-7-4-2-3-5-8(7)15-10/h2-6H,1H3,(H,11,12)(H,13,14)/t6-/m0/s1 |
InChI-Schlüssel |
UCKLRJLHKVCNAU-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC1=NC2=CC=CC=C2S1 |
Kanonische SMILES |
CC(C(=O)O)NC1=NC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.